3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H7FO2S |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-fluoro-5-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO2S/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
QLFSMCQCJOJVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-fluoro-4-methylthiophenol with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, followed by hydrolysis to obtain the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Benzothiophene and Thiophene Derivatives
Substituent Effects on Physicochemical Properties
- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in significantly increases molecular weight (246.21 vs. ~210.23 for the target compound) and lipophilicity (LogP ~3.0), whereas the single fluorine in the target compound balances electronic effects without excessive bulk.
- Methyl vs.
- Carboxylic Acid vs. Ester/Amino: The methyl ester in reduces acidity (pKa ~4–5 for esters vs. ~2–3 for carboxylic acids), improving membrane permeability. The amino group in increases polarity (PSA = 80.56 Ų), which may reduce blood-brain barrier penetration compared to the target compound.
Biological Activity
3-Fluoro-5-methyl-1-benzothiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C10H9FO2S
- Molecular Weight : 216.25 g/mol
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Properties :
- The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines. Studies have indicated that it may interact with specific enzymes involved in cancer progression, although detailed mechanisms remain under investigation.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
-
Enzyme Inhibition :
- It has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following synthetic route is commonly employed:
- Starting Material : 5-Methylbenzothiophene.
- Fluorination : Introduction of the fluorine atom using fluorinating agents.
- Carboxylation : Conversion to the carboxylic acid form through carboxylation reactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Anti-inflammatory Activity | Reported reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. |
| Study C | Enzyme Inhibition | Identified as a moderate inhibitor of a key metabolic enzyme, impacting pathways associated with obesity and diabetes. |
The exact mechanism of action for this compound is still being elucidated. Preliminary data suggest that it may interact with target proteins involved in cell signaling and metabolic regulation, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
